molecular formula C14H21NO4 B116966 4-(3,4,5-Trimethoxyphenoxy)piperidine CAS No. 157098-36-7

4-(3,4,5-Trimethoxyphenoxy)piperidine

Cat. No. B116966
M. Wt: 267.32 g/mol
InChI Key: HJDJUQDIBDEMGP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-(3,4,5-Trimethoxyphenoxy)piperidine consists of a piperidine ring attached to a phenyl ring via an ether linkage. The phenyl ring is substituted with three methoxy groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(3,4,5-Trimethoxyphenoxy)piperidine include a molecular weight of 267.32 g/mol. The compound has a density of 1.095±0.06 g/cm3 and a predicted boiling point of 386.7±42.0 °C .

Scientific Research Applications

Gastric Antisecretory Agents

4-(Diphenylmethyl)-1-piperidinemethanimine, a compound with structural similarities to 4-(3,4,5-Trimethoxyphenoxy)piperidine, has been studied for its potential as a non-anticholinergic gastric antisecretory drug, potentially useful in treating peptic ulcer disease (Scott et al., 1983).

Biochemical Studies

Research involving 3β-acyloxytropan-3α-carboxylic acid hydrochlorides, which includes compounds structurally related to 4-(3,4,5-Trimethoxyphenoxy)piperidine, indicates a preferred conformation in methanol. These compounds have been analyzed for their potential impact on brain membranes and their inhibitory ability on 3H-GABA binding (Burgos et al., 1992).

Antiplatelet Activities

Studies on derivatives of piperlongumine, closely related to 4-(3,4,5-Trimethoxyphenoxy)piperidine, show potential inhibitory effects on platelet aggregation, suggesting applications in cardiovascular health (Park et al., 2008).

Anti-inflammatory and Antioxidant Activities

Compounds derived from 4-hydroxy-piperidine, a relative of 4-(3,4,5-Trimethoxyphenoxy)piperidine, have been synthesized and evaluated as anti-inflammatory agents. Their antioxidant activities and interactions with free radicals suggest potential therapeutic applications (Geronikaki et al., 2003).

Enantioselective Synthesis and Antioxidant Activity

Enantioselectively synthesized 3,4,5-trisubstituted piperidines, related to 4-(3,4,5-Trimethoxyphenoxy)piperidine, have been studied for their antioxidant properties. Certain compounds in this category demonstrated significant radical-scavenging activities (Kim et al., 2016).

Structural and Conformational Studies

Various studies have explored the structural and conformational aspects of piperidine derivatives. These include insights into the stereochemistry and crystal structures, which are crucial for understanding their biochemical and pharmacological properties (Ahmed et al., 1985).

Safety And Hazards

The safety data sheet for a related compound, piperidine, indicates that it is highly flammable and harmful if swallowed . It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage . It is also harmful to aquatic life .

properties

IUPAC Name

4-(3,4,5-trimethoxyphenoxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-16-12-8-11(9-13(17-2)14(12)18-3)19-10-4-6-15-7-5-10/h8-10,15H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJDJUQDIBDEMGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)OC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4,5-Trimethoxyphenoxy)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Fukushi, H Mabuchi, K ITOH… - Chemical and …, 1994 - jstage.jst.go.jp
During the screening of novel platelet-activating factor (PAF) antagonists, we found that 1-(6-methoxy-3, 4-dihydro-2-naphthoyl)-4-(3, 4, 5-trimethoxybenzyl) piperazine and its 4-(3, 4, 5-…
Number of citations: 24 www.jstage.jst.go.jp

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